Cas no 152302-37-9 (methyl 3-amino-2-(naphthalen-1-yl)propanoate)
methyl 3-amino-2-(naphthalen-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(naphthalen-1-yl)propanoate
- EN300-1805114
- SCHEMBL8858642
- 152302-37-9
-
- Inchi: 1S/C14H15NO2/c1-17-14(16)13(9-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3
- InChI Key: UYJYJFOFIJLOMS-UHFFFAOYSA-N
- SMILES: O(C)C(C(CN)C1C=CC=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 229.110278721g/mol
- Monoisotopic Mass: 229.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
methyl 3-amino-2-(naphthalen-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805114-0.05g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-0.1g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-0.25g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-0.5g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-1.0g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1805114-2.5g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-5.0g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1805114-10.0g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1805114-1g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1805114-5g |
methyl 3-amino-2-(naphthalen-1-yl)propanoate |
152302-37-9 | 5g |
$2981.0 | 2023-09-19 |
methyl 3-amino-2-(naphthalen-1-yl)propanoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on methyl 3-amino-2-(naphthalen-1-yl)propanoate
Methyl 3-Amino-2-(Naphthalen-1-Yl)Propanoate: A Comprehensive Overview
Methyl 3-amino-2-(naphthalen-1-yl)propanoate, identified by the CAS number 152302-37-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an amino group with a naphthalene moiety, making it a valuable substrate for various chemical reactions and applications. The methyl 3-amino and naphthalen-1-yl groups are key structural elements that contribute to its reactivity and potential biological activity.
Recent studies have highlighted the importance of methyl 3-amino-2-(naphthalen-1-yl)propanoate in the development of novel therapeutic agents. Its ability to act as a precursor in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound to synthesize derivatives with potential anti-inflammatory and antioxidant properties. These findings underscore its role in drug discovery and development.
The synthesis of methyl 3-amino-2-(naphthalen-1-yl)propanoate involves a multi-step process that typically begins with the preparation of the naphthalene derivative. The introduction of the amino group and subsequent esterification are critical steps that determine the compound's final structure and functionality. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and improved purity.
One of the most promising applications of methyl 3-amino-2-(naphthalen-1-yl)propanoate lies in its use as a building block for constructing complex molecular architectures. Its versatility allows for the incorporation into diverse chemical frameworks, including those with potential pharmacological relevance. For example, recent research has demonstrated its utility in synthesizing compounds that exhibit selective binding to certain biological targets, such as receptors or enzymes.
Moreover, the compound's naphthalen-1-yl group contributes significantly to its photophysical properties, making it a candidate for applications in materials science. Investigations into its fluorescence characteristics have revealed potential uses in sensing technologies and imaging agents. These findings highlight the interdisciplinary nature of research involving methyl 3-amino-2-(naphthalen-1-yl)propanoate.
In terms of biological activity, preliminary studies suggest that methyl 3-amino-2-(naphthalen-1-ylium) derivatives may exhibit cytotoxic effects against certain cancer cell lines. While these results are preliminary, they indicate a need for further exploration into its potential as an anticancer agent. Ongoing research is focused on understanding the mechanisms underlying these effects and optimizing the compound's pharmacokinetic properties.
The growing interest in methyl 3-amino-naphthalen-propanoate derivatives is also driven by their potential role in enzyme inhibition studies. Researchers have reported that certain analogs can modulate enzyme activity, suggesting their utility in designing inhibitors for therapeutic targets. This area of investigation is particularly promising given the increasing demand for novel enzyme-targeted therapies.
In conclusion, methyl 3-amino-2-(naphthalen-1-ylium) propanoate (CAS No. 152302-37-) is a compound with multifaceted applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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